1-Methylisoindolin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-hydroxy-1-methyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C9H11NO/c1-7-9-5-3-2-4-8(9)6-10(7)11/h2-5,7,11H,6H2,1H3 |
InChI Key |
IWCFZFUJSSGCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2CN1O |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 1 Methylisoindolin 2 Ol and Analogues
Reactions Involving the N-Hydroxy Group in Isoindolin-2-ols
The N-hydroxy moiety is a key functional group that dictates much of the reactivity of isoindolin-2-ols. It can undergo both oxidative and reductive transformations and can be converted into other reactive species.
Oxidation of the N-hydroxy group in isoindolin-2-ols typically leads to the formation of the corresponding nitrone. This transformation is a common reaction for cyclic hydroxylamines and introduces a valuable 1,3-dipole into the molecule, which can participate in various cycloaddition reactions. For instance, isoindole N-oxides, which are cyclic nitrones, can be synthesized through the condensation of ene-aldehydes with hydroxylamine (B1172632). A series of mechanistic experiments have demonstrated that the formation of these nitrones occurs via a nucleophilic attack of a sp3 nitrogen on an electron-poor double bond, followed by water elimination and tautomeric shifts. chim.it
The N-hydroxy group can be removed through reductive cleavage. For example, the reduction of an isoindole N-oxide, a related oxidized species, with NaBH3CN in an acidic methanolic solution can yield the corresponding N-hydroxyisoindoline. chim.it More vigorous reduction conditions, such as hydrogenation in the presence of a palladium catalyst on carbon (Pd/C) in an acidic medium, can lead to the complete reduction of the nitrone moiety. chim.it Another method involves the use of samarium and cobalt chloride hexahydrate, which results in deoxygenation and isomerization to form an enamine. chim.it
While direct information on the formation of redox-active esters from 1-methylisoindolin-2-ol is limited, the N-hydroxy group is analogous to that in N-hydroxyphthalimide (NHPI), a well-known catalyst in oxidation reactions. This suggests that isoindolin-2-ols could potentially form redox-active esters. These esters are valuable in radical chemistry, facilitating a variety of transformations.
Transformations at the 1-Position of Isoindoline (B1297411) Derivatives
The C-1 position of the isoindoline ring is benzylic and thus activated for various transformations, including functional group interconversions and carbon-carbon bond-forming reactions.
The substituent at the C-1 position can be modified through various synthetic methods. For instance, 1-substituted isoindolines can be prepared through a palladacycle-catalyzed tandem Heck-intramolecular aza-Michael reaction from N-unprotected 2-bromobenzylamines and acrylates, yielding products with high yields. researchgate.net
The C-1 position of isoindoline derivatives is amenable to both alkylation and arylation reactions, leading to the synthesis of a diverse range of substituted isoindolines. researchgate.netwikipedia.org
Alkylation:
Asymmetric alkylation of N-acylisoindolin-1-ones has been demonstrated as a route to 1-substituted isoindolines. researchgate.net This method involves the use of a chiral α-bromoimide, which is alkylated with silyl (B83357) enol ethers under Lewis acid catalysis. researchgate.net The reaction is believed to proceed through an N,N-diacyliminium ion intermediate. researchgate.net Subsequent transformations of the alkylated products yield the desired 1-substituted isoindolines. researchgate.net
Arylation:
Palladium-catalyzed C-H arylation is a powerful tool for introducing aryl groups at the C-1 position. acs.org For example, a one-pot conversion of isoindolines to 1-arylisoindoles can be achieved through a sequential dehydrogenation/C-H arylation reaction catalyzed by a palladium complex. acs.org This methodology has been shown to be effective for C1-substituted 2-methylisoindoles, which undergo smooth C-H arylation with various aryl chlorides. acs.org The reaction tolerates both electron-rich and electron-deficient aryl chlorides. acs.org
Table 1: Summary of Key Transformations
| Section | Transformation | Reagents/Conditions | Product Type |
| 3.1.1 | Oxidative Transformation | Ene-aldehydes, hydroxylamine | Isoindole N-oxides (Nitrones) |
| 3.1.2 | Reductive Transformation | NaBH3CN, HCl/MeOH | N-hydroxyisoindoline |
| 3.1.2 | Reductive Transformation | H2, Pd/C, HCl/MeOH | Fully reduced isoindoline |
| 3.2.1 | Functional Group Interconversion | Palladacycle catalyst, acrylates | 1-Substituted isoindolines |
| 3.2.2 | Alkylation | Silyl enol ethers, Lewis acid | 1-Alkylisoindolines |
| 3.2.2 | Arylation | Pd[P(t-Bu)3]2, aryl chlorides | 1-Arylisoindoles |
Modifications of the Isoindoline Ring System
The structural integrity of the isoindoline ring can be altered through various chemical reactions, leading to larger, smaller, or aromatic systems. These modifications are crucial for synthesizing diverse heterocyclic structures.
Skeletal modifications of the five-membered nitrogen-containing ring of isoindoline derivatives can provide access to novel heterocyclic scaffolds. While ring expansion and contraction reactions are not as commonly reported for isoindolines as for some other heterocycles, analogous transformations in related systems illustrate the potential pathways.
Ring expansion often involves the migration of a carbon-carbon bond to an adjacent carbocation, which can relieve ring strain and form a more stable, larger ring. For example, Lewis acid-catalyzed ring expansion of aziridine-2-carboxylates with isocyanates provides a stereospecific route to imidazolidin-2-ones researchgate.net. Similarly, ring-expansion reactions of oxindoles, which share a fused-ring structure with isoindolinones, have been developed to access quinolinone isomers nih.gov. These reactions highlight that under appropriate conditions, carbocation or related intermediates adjacent to the isoindoline ring could potentially trigger an expansion to a six-membered ring system.
Conversely, ring contraction reactions can produce smaller, often more strained, ring systems. An example in a related indole (B1671886) system is the reductive ring contraction of dimethyl 5H-pyridazino[4,5-b]indole-1,4-dicarboxylate, which yields a dihydropyrrolo[3,4-b]indole derivative researchgate.net.
| Transformation Type | Starting Heterocycle | Reaction Conditions | Product Heterocycle | Reference |
|---|---|---|---|---|
| Ring Expansion | Aziridine-2-carboxylate | Lewis acid, Isocyanate | Imidazolidin-2-one | researchgate.net |
| Ring Expansion | Oxindole | HMDS base, Diiodomethane | Quinolinone | nih.gov |
| Ring Contraction | Pyridazino[4,5-b]indole | Reductive conditions | Dihydropyrrolo[3,4-b]indole | researchgate.net |
A primary transformation pathway for the saturated isoindoline ring is its aromatization to the corresponding isoindole. This dehydrogenation process is a key method for synthesizing highly reactive isoindoles, which are valuable intermediates in organic synthesis. mdpi.com
Several methods have been developed to achieve this transformation:
Transition Metal-Catalyzed Dehydrogenation : Palladium-catalyzed reactions are effective for the aromatization of isoindolines. For instance, the reaction of N-substituted isoindolines with pinacolborane (HBpin) in the presence of a palladium catalyst leads first to dehydrogenation to form an isoindole, which can then undergo subsequent C-H borylation mdpi.com. A similar one-pot dehydrogenation/C-H arylation process has also been achieved using palladium catalysis mdpi.com.
Visible-Light-Mediated Dehydrogenation : In the absence of transition metals, isoindolines can be aromatized using visible light. This method allows for the in-situ formation of isoindoles, which can be trapped in intermolecular Diels-Alder reactions under mild conditions, such as using a 6 W blue LED at room temperature mdpi.com.
Enzymatic Dehydrogenation : The aromatization of the related indoline (B122111) scaffold to indole is catalyzed by cytochrome P450 (P450) enzymes through a novel dehydrogenation pathway mdpi.commdpi.come3s-conferences.org. Studies have shown that CYP3A4 exhibits the highest "aromatase" activity for this transformation mdpi.commdpi.com. The proposed mechanism does not involve N-oxidation or dehydration of an alcohol intermediate but rather a formal dehydrogenation mdpi.commdpi.com. This biological pathway highlights a potential transformation for isoindoline analogues in metabolic contexts.
| Method | Catalyst/Conditions | Substrate | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Catalytic Dehydrogenation/Borylation | Palladium Catalyst, HBpin | N-Substituted Isoindoline | Borylated Isoindole | Forms a C-B bond post-aromatization. | mdpi.com |
| Photoredox Catalysis | Visible Light (Blue LED) | N-Substituted Isoindoline | Isoindole (trapped as Diels-Alder adduct) | Metal-free and proceeds at room temperature. | mdpi.com |
| Enzymatic Dehydrogenation | Cytochrome P450 (e.g., CYP3A4) | Indoline | Indole | Biocatalytic aromatization via formal dehydrogenation. | mdpi.commdpi.come3s-conferences.org |
Mechanistic Investigations of Isoindoline-Related Chemical Reactions
Understanding the mechanisms of isoindoline reactions is essential for controlling reaction outcomes and designing new synthetic methods. Studies have employed radical chemistry, computational analysis, and isotopic labeling to elucidate these pathways.
The isoindoline scaffold can participate in and be synthesized through reactions involving radical intermediates. These mechanisms often involve single-electron transfer processes initiated by chemical oxidants or light.
One significant application is the synthesis of complex fused-ring systems. For example, 1H-benzo[f]isoindole derivatives can be synthesized through a cascade radical cyclization-cyclization reaction. This transformation is initiated by a mild oxidant like iron(III) chloride (FeCl₃), which promotes the formation of a radical that undergoes intramolecular addition to an allyl group, followed by a second radical addition to a phenyl group acgpubs.orgnih.gov.
Furthermore, derivatives such as isoindoline nitroxides are stable free radicals. These compounds, including 5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl (CTMIO), are utilized as probes in Electron Paramagnetic Resonance (EPR) spectroscopy due to their persistent radical nature nih.gov. Isoindole N-oxides, which are cyclic nitrones, can also act as effective traps for free radicals to form stable nitroxyl (B88944) radicals semanticscholar.org. A photocatalytic indoline dehydrogenation was found to proceed via a radical chain mechanism involving selective hydrogen atom abstraction (HAT) by alkoxy radicals researchgate.net.
| Reaction Type | Initiator/Mediator | Substrate/Precursor | Key Intermediate | Product/Application | Reference |
|---|---|---|---|---|---|
| Cascade Cyclization | Iron(III) Chloride | Active methine with allyl and phenyl groups | Carbon-centered radical | 1H-Benzo[f]isoindole | acgpubs.orgnih.gov |
| Radical Trapping | External radical source | Isoindole N-oxide | - | Nitroxyl radical | semanticscholar.org |
| Stable Radical Probe | - | Isoindoline | - | Isoindoline nitroxide for EPR | nih.gov |
| Photocatalytic Dehydrogenation | Iridium photosensitizer / Perester | Indoline derivative | Alkoxy radical | Indole derivative | researchgate.net |
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the mechanisms of isoindoline-related reactions. These studies can map reaction pathways, calculate activation energies, and analyze the geometries of transition states to rationalize experimental observations.
A DFT study on the palladium-catalyzed dehydrogenation of isoindoline and its isomer indoline has provided key mechanistic insights. The calculations revealed that the process for both isomers begins with the oxidative insertion of Pd(0) into an aliphatic C-H bond, followed by β-hydride elimination to form the aromatic isoindole or indole mdpi.com. This theoretical finding helps explain the observed product differences under the same reaction conditions mdpi.com.
Computational methods have also been applied to radical cyclization reactions. For the formation of isoindole N-oxides via photo-oxidative cyclization, DFT calculations showed that a 5-exo radical cation cyclization is kinetically and often thermodynamically favored over a 6-endo pathway researchgate.net. In the synthesis of 1H-benzo[f]isoindole derivatives, computational studies indicated that the cis-isomer of the product is more stable than the trans-isomer, helping to explain the observed product ratios nih.gov. DFT has also been used to explore the structural and mechanistic details of coupling reactions involving isoindoline-1,3-dione (phthalimide) researchgate.net.
Isotopic labeling is a definitive technique for tracking the movement of atoms through a reaction mechanism dntb.gov.ua. By replacing an atom (e.g., hydrogen) with its heavier isotope (e.g., deuterium), one can follow its path to the final product. This method was instrumental in establishing the complex biosynthetic pathways of cytochalasan natural products, which feature an isoindolinone core.
The measurement of the kinetic isotope effect (KIE) provides insight into the rate-determining step of a reaction. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the slowest step of the reaction. In a study of a photocatalytic indoline dehydrogenation, a significant primary KIE was observed when hydrogen atoms on the carbon adjacent to the nitrogen were replaced with deuterium (B1214612) researchgate.net. This finding was crucial evidence supporting a radical chain mechanism involving hydrogen atom abstraction as the rate-limiting step researchgate.net.
Isotopically labeled isoindoline derivatives have also been synthesized for other purposes. For instance, deuterated and ¹⁵N-labeled isoindoline nitroxides have been prepared to enhance their properties for EPR oximetry nih.gov. While direct KIE studies on this compound are not widely reported, these examples demonstrate how isotopic labeling would be a critical tool for investigating its reaction mechanisms, such as determining whether C-H bond cleavage is the rate-determining step in its potential dehydrogenation to an isoindole derivative.
| Technique | System Studied | Isotope(s) Used | Purpose of Study | Key Finding/Application | Reference |
|---|---|---|---|---|---|
| Isotopic Labeling | Cytochalasan Biosynthesis | ¹³C, ¹⁴C, etc. | Elucidate biosynthetic pathway. | Established the polyketide origin of the macrocyclic backbone attached to the isoindolinone. | |
| Kinetic Isotope Effect (KIE) | Photocatalytic Indoline Dehydrogenation | ²H (Deuterium) | Validate the reaction mechanism. | A significant KIE supported a radical chain mechanism involving C-H bond cleavage in the rate-determining step. | researchgate.net |
| Isotopic Labeling | Isoindoline Nitroxides | ²H, ¹⁵N | Improve spectroscopic properties. | Synthesized labeled probes for enhanced signal intensity and sensitivity in EPR oximetry. | nih.gov |
Spectroscopic Characterization and Structural Elucidation of 1 Methylisoindolin 2 Ol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. researchgate.net
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis
One-dimensional ¹H and ¹³C NMR are fundamental techniques for structural elucidation. researchgate.net The analysis of chemical shifts, signal integrations, and coupling patterns provides a wealth of information.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 1-Methylisoindolin-2-ol is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the heterocyclic ring and the methyl group would resonate at higher field positions. The proton attached to the oxygen (the hydroxyl proton) would likely appear as a broad singlet, with a chemical shift that is dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Aromatic Protons (H4, H5, H6, H7) | 7.2 - 7.5 | Multiplet (m) | The exact shifts depend on the electronic environment. |
| Methine Proton (H1) | ~5.0 - 5.5 | Quartet (q) | Coupled to the methyl protons and the H3 proton. |
| Methylene (B1212753) Protons (H3) | ~4.0 - 4.5 | Multiplet (m) | Diastereotopic protons may show complex splitting. |
| Methyl Protons (-CH₃) | ~1.3 - 1.6 | Doublet (d) | Coupled to the H1 methine proton. |
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. The aromatic carbons are expected in the δ 120-150 ppm range, while the aliphatic carbons of the methyl and isoindoline (B1297411) ring will appear at higher field (upfield). For related isoindoline-1,3-dione derivatives, carbonyl carbons are typically observed downfield around 167-185 ppm. mdpi.comspectrabase.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons (C3a, C7a) | 135 - 145 |
| Aromatic Carbons (C4, C5, C6, C7) | 120 - 130 |
| Methine Carbon (C1) | 65 - 75 |
| Methylene Carbon (C3) | 50 - 60 |
Fluorine (¹⁹F) NMR for Fluorinated Analogs
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. nih.gov Its large chemical shift range (over 800 ppm) provides excellent signal dispersion, minimizing peak overlap. wikipedia.orghuji.ac.il
For fluorinated analogs of this compound, where a fluorine atom is substituted onto the aromatic ring or the methyl group, ¹⁹F NMR would be instrumental. The chemical shift of the fluorine signal is highly sensitive to its electronic environment. For instance, aromatic fluorine shifts are typically found between -100 and -170 ppm. nih.gov Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides valuable connectivity information. huji.ac.il This technique is particularly useful for confirming the position of fluorination and for studying the electronic effects of the isoindoline ring on the substituent.
Two-Dimensional (2D) NMR Techniques for Structural Assignment
When 1D NMR spectra are complex, 2D NMR experiments are employed to resolve overlapping signals and establish atomic connectivity. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show correlations between the H1 proton and the methyl protons, as well as between the H1 and H3 protons. It would also help delineate the coupling network among the aromatic protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular skeleton. For example, an HMBC spectrum would show correlations from the methyl protons to the C1 carbon and potentially to the C3a carbon, confirming the placement of the methyl group.
Together, these 2D NMR techniques provide a detailed map of the molecular structure, confirming the assignments made from 1D spectra and elucidating the complete connectivity of this compound and its derivatives. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and FT-Raman, provides information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.com
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.net The resulting spectrum is a unique fingerprint of the molecule's functional groups. For N-substituted isoindoline-1,3-dione derivatives, characteristic strong absorption bands for the imide C=O stretching are typically observed in the range of 1700–1780 cm⁻¹. mdpi.com
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3200 - 3600 | Broad, Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-N Stretch | 1000 - 1250 | Medium |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FTIR. thermofisher.com It involves scattering of monochromatic laser light, and the resulting spectrum provides information on molecular vibrations. While FTIR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For isoquinoline, a related heterocyclic aromatic compound, C-H stretching vibrations are observed around 3057 cm⁻¹ and C-C stretching vibrations are found between 1124 and 1590 cm⁻¹. irphouse.com
In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations would be expected to give strong signals. The symmetric C-H stretching of the methyl and methylene groups would also be readily observable. The O-H stretch is typically a weak band in Raman spectroscopy. The combination of FTIR and FT-Raman provides a more complete vibrational profile of the molecule. scialert.net
Despite a comprehensive search for scientific literature, specific experimental data for the compound "this compound" concerning High-Resolution Mass Spectrometry (HRMS), X-ray Crystallography, and UV-Vis Spectroscopy is not available in the public domain. Peer-reviewed articles and databases containing detailed spectroscopic and crystallographic analysis for this particular molecule could not be located.
The requested article cannot be generated without this foundational data, as it would require speculation and fabrication of scientific results, which is impermissible. The instructions to focus solely on "this compound" and adhere strictly to the outlined analytical techniques means that substituting data from related but distinct compounds would not fulfill the specific requirements of the request.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as instructed. Further research, including the synthesis and subsequent analytical characterization of this compound, would be required to generate the data needed for such an article.
Advanced Methodological and Synthetic Applications of Isoindolin 2 Ol Derivatives
Development of Novel Organic Reactions Employing Isoindolin-2-ol (B3266530) Scaffolds
The inherent reactivity of the isoindolin-2-ol moiety has been harnessed to develop new organic transformations. The N-hydroxy group can act as an internal nucleophile or be transformed into a reactive radical precursor, enabling a range of synthetic applications.
One notable area of development involves the generation of N-acyliminium ion intermediates from N-alkynyl hydroxyisoindolinones. These reactive species can undergo intramolecular cycloaddition reactions. For instance, the reaction of N-alkynyl-3-hydroxyisoindolinones with sodium azide (B81097), mediated by a Lewis acid, proceeds through an in situ generated N-acyliminium ion. This intermediate undergoes a nucleophilic attack by the azide ion, followed by a [3 + 2]-intramolecular azide–alkyne cycloaddition (Huisgen reaction) to furnish dihydro researchgate.netresearchgate.netambeed.comtriazolo-pyrimidoisoindolones and dihydro researchgate.netresearchgate.netambeed.comtriazolo-diazepinoisoindolones in moderate to good yields. This transition-metal-free approach highlights the utility of the hydroxyisoindolinone scaffold in constructing complex, fused heterocyclic systems.
Furthermore, N-hydroxyphthalimide (NHPI), a related oxidized derivative, is a well-established catalyst for radical reactions. It facilitates the aerobic oxidation of a variety of organic substrates. This reactivity underscores the potential of the N-OH group within the broader isoindoline (B1297411) framework to participate in and promote radical-mediated transformations, a key area for the development of novel organic reactions.
Applications in Organocatalysis and Ligand Design for Metal-Catalyzed Reactions
While specific examples detailing the use of 1-methylisoindolin-2-ol as an organocatalyst or ligand are not extensively documented, the broader class of chiral isoindolinone and related heterocyclic scaffolds has seen significant application in asymmetric catalysis. The development of chiral ligands is crucial for enantioselective metal-catalyzed reactions, and the rigid isoindoline framework provides a valuable backbone for designing such ligands.
The synthesis of chiral isoindolinones has been achieved using various organocatalysts, including chiral phosphoric acids, phase transfer catalysts, and chiral thioureas. These methodologies underscore the potential to synthesize enantiomerically enriched isoindolin-2-ol derivatives, which could then be evaluated as chiral ligands or organocatalysts. The nitrogen and oxygen atoms of the isoindolin-2-ol moiety offer potential coordination sites for metal centers. The design of chiral ligands often relies on C2-symmetric or non-symmetric structures to create a specific chiral environment around the metal, influencing the stereochemical outcome of the reaction.
For instance, chiral N,N'-dioxides derived from amino acids have been successfully employed as ligands in a variety of asymmetric reactions, demonstrating the utility of the N-oxide functionality in coordination chemistry. This suggests that chiral isoindolin-2-ols, which are cyclic N-oxides, could serve as effective ligands for transition metal catalysts. The development of such ligands would contribute to the expanding toolbox of asymmetric synthesis.
Role as Key Precursors for Complex Molecule Synthesis (e.g., Natural Product Analogues and Scaffolds)
The isoindolinone core is a prominent structural motif in a multitude of natural products and biologically active compounds. nih.gov Consequently, isoindolin-2-ol derivatives and their related structures are valuable precursors for the synthesis of these complex molecules. The ability to functionalize the isoindolinone scaffold at various positions allows for the construction of diverse and intricate molecular architectures.
The isoindole skeleton is found in a range of natural products, including indolocarbazoles, macrocyclic polyketides (cytochalasan alkaloids), aporhoeadane alkaloids, and meroterpenoids. nih.govresearchgate.net Synthetic strategies toward these natural products often involve the construction of a functionalized isoindolinone intermediate. For example, the total synthesis of the HIV-1 protease inhibitor L-696,474 and the natural product aspergillin PZ have utilized intramolecular Diels-Alder reactions to construct the core isoindolinone moiety. researchgate.net
Furthermore, the isoindolinone framework is a key component of several approved drugs, highlighting its importance in medicinal chemistry. nih.gov The development of efficient methods to synthesize and functionalize isoindolinone precursors, including those derived from isoindolin-2-ols, is therefore of significant interest for the synthesis of natural product analogues and other complex bioactive molecules. The reactivity of the N-hydroxy group can be exploited to introduce further complexity and diversity into these molecular scaffolds.
Exploration in the Development of Chemical Probes for Biological Systems
Fluorescent probes are indispensable tools for visualizing and understanding biological processes. The design of such probes often involves incorporating a fluorophore into a scaffold that can interact with a specific analyte or biological target. The isoindoline framework, with its rigid structure and potential for functionalization, presents an attractive scaffold for the development of chemical probes.
For example, a fluorescent probe based on a 4-hydroxyisoindoline-1,3-dione derivative has been developed for the detection of peroxynitrite, a species implicated in various diseases. researchgate.net The probe, BHID-Bpin, is non-fluorescent but upon reaction with peroxynitrite, it is converted to 4-hydroxyisoindoline-1,3-dione (BHID), which exhibits a strong fluorescence emission. This "turn-on" response allows for the sensitive detection of the target analyte.
While this example utilizes an isoindoline-1,3-dione, it highlights the potential of the broader isoindoline scaffold in probe development. A this compound core could be similarly functionalized with reporter groups and recognition elements to create novel chemical probes for various biological applications, including the detection of reactive oxygen species or specific enzymatic activities. The development of such probes would be valuable for studying cellular signaling pathways and disease mechanisms.
Contribution to the Expansion of the Chemical Space of Heterocyclic Compounds
The exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery and materials science. The synthesis of new and diverse molecular architectures expands the available chemical space, providing opportunities to identify compounds with unique properties and biological activities. Isoindolin-2-ol derivatives contribute to this expansion by providing a versatile platform for the generation of a wide array of new heterocyclic compounds.
The ability to synthesize and functionalize the isoindolin-2-ol core allows for the creation of libraries of compounds with diverse substitution patterns. These libraries can then be screened for biological activity, leading to the discovery of new lead compounds for drug development. The isoindolinone scaffold itself is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules. nih.gov
Furthermore, the development of novel reactions employing the isoindolin-2-ol scaffold, as discussed in section 7.1, directly contributes to the expansion of synthetic methodologies available to chemists. These new reactions enable the construction of previously inaccessible heterocyclic systems, further enriching the chemical space. The fusion of the isoindolin-2-ol core with other heterocyclic rings, for instance, can lead to the creation of novel polycyclic frameworks with unique three-dimensional shapes and properties. nih.gov This continuous exploration and functionalization of the isoindolin-2-ol scaffold is essential for advancing the field of heterocyclic chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
